(2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane
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Overview
Description
(2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11NO3S It is characterized by the presence of a cyclopropoxy group, a nitro group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylsulfane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which (2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox reactions, which could influence cellular processes .
Comparison with Similar Compounds
(2-Cyclopropoxy-4-nitrophenyl)(methyl)sulfane: Similar structure but with the nitro group in a different position.
Methyl (2-nitrophenyl)sulfane: Lacks the cyclopropoxy group.
4-Chlorophenyl methyl sulfone: Contains a sulfone group instead of a sulfane group.
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO3S/c1-15-10-6-7(11(12)13)2-5-9(10)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
HMJKTEHSJYVEAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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